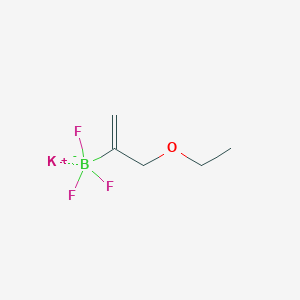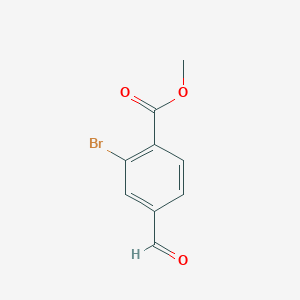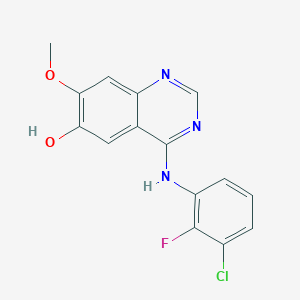
4-((3-Chloro-2-fluorophenyl)amino)-7-methoxyquinazolin-6-ol
Vue d'ensemble
Description
The compound “4-((3-Chloro-2-fluorophenyl)amino)-7-methoxyquinazolin-6-ol” is a chemical compound that contains a quinazoline ring, which is a type of nitrogen-containing heterocycle . It also contains a methoxy group and an amino group attached to a chloro-fluoro substituted phenyl ring .
Molecular Structure Analysis
The molecular structure of this compound includes a quinazoline ring, a methoxy group (-OCH3), and an amino group (-NH2) attached to a phenyl ring that is substituted with a chlorine atom and a fluorine atom . The exact spatial arrangement of these groups would depend on the specific stereochemistry of the compound.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific molecular structure. Some general properties of similar compounds include a certain degree of water solubility, a specific melting point and boiling point, and reactivity with various chemical reagents .Applications De Recherche Scientifique
Quinazoline derivatives, such as “4-((3-Chloro-2-fluorophenyl)amino)-7-methoxyquinazolin-6-ol”, have a wide range of applications in various scientific fields due to their significant biological activities . Here are some of the key applications:
1. Anticancer Quinazoline derivatives have been found to have potential therapeutic applications in cancer treatment . For example, several quinazoline derivatives are approved for antitumor clinical use, including erlotinib, gefitinib, afatinib, lapatinib, and vandetanib . These compounds are being designed and synthesized as potential drugs of anticancer potency against bladder cancers .
2. Anti-Inflammatory Quinazoline derivatives have been reported to exhibit anti-inflammatory properties . They can be used to treat conditions characterized by inflammation and pain.
3. Antimicrobial and Antifungal These compounds have shown antimicrobial and antifungal activities, making them useful in the treatment of various infections .
4. Antiviral Quinazoline derivatives have demonstrated antiviral properties, which could be beneficial in the development of new antiviral drugs .
5. Antihypertensive Quinazoline derivatives have been used as antihypertensive agents, helping to lower blood pressure .
6. Antimalarial These compounds have shown antimalarial activities, which could be useful in the fight against malaria .
7. Antidepressant Quinazoline derivatives have been found to possess antidepressant properties . They can be used in the treatment of various mood disorders.
8. Antidiabetic These compounds have shown potential in the treatment of diabetes . They can help regulate blood sugar levels.
9. Antitubercular Quinazoline derivatives have been used in the treatment of tuberculosis . They can inhibit the growth of Mycobacterium tuberculosis.
10. Anticonvulsant These compounds have demonstrated anticonvulsant properties . They can be used in the treatment of epilepsy and other seizure disorders.
11. Muscle Relaxant Quinazoline derivatives can act as muscle relaxants . They can be used to relieve muscle spasms and pain.
12. Antiprotozoan These compounds have shown antiprotozoan activities . They can be used in the treatment of diseases caused by protozoan parasites.
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
4-(3-chloro-2-fluoroanilino)-7-methoxyquinazolin-6-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClFN3O2/c1-22-13-6-11-8(5-12(13)21)15(19-7-18-11)20-10-4-2-3-9(16)14(10)17/h2-7,21H,1H3,(H,18,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZBZUFGPXJGXNJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)N=CN=C2NC3=C(C(=CC=C3)Cl)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClFN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-((3-Chloro-2-fluorophenyl)amino)-7-methoxyquinazolin-6-ol | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Pyrrolo[1,2-B]pyridazin-4(1H)-one](/img/structure/B1426078.png)
![4-Chloro-5-iodo-pyrrolo[2,3-d]pyrimidine-7-carboxylic acid tert-butyl ester](/img/structure/B1426079.png)
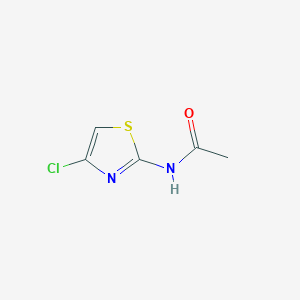
![3-Methyl-1H-pyrazolo[3,4-B]pyrazine](/img/structure/B1426083.png)
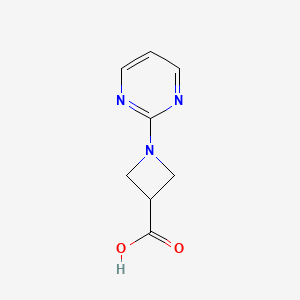
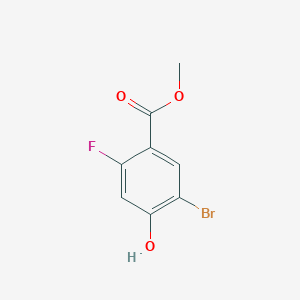
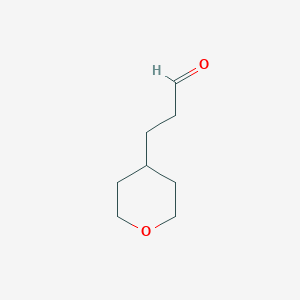
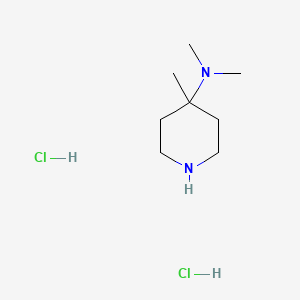
![2-Chloro-7-methyl-7H-pyrrolo[2,3-D]pyrimidine](/img/structure/B1426090.png)
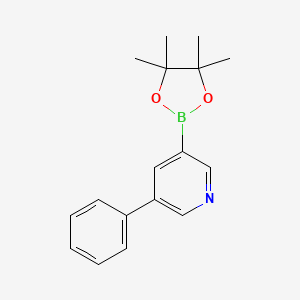
![2,4-Difluoro-N-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-3-pyridinyl]benzenesulfonamide](/img/structure/B1426095.png)
![(2-{Dimethyl[4-(4-methylpiperazin-1-yl)phenyl]silyl}phenyl)methanol](/img/structure/B1426096.png)
